molecular formula C8H15ClN2O2 B583119 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride CAS No. 817169-86-1

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

Cat. No. B583119
CAS RN: 817169-86-1
M. Wt: 206.67
InChI Key: IYUGMAUQLONHLQ-UHFFFAOYSA-N
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Description

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 . It has a molecular weight of 206.67.


Synthesis Analysis

The synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride involves the use of 4-methyl-morpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in acetonitrile at 15 - 20℃ for 1 hour . The reaction yields the compound in about 85-90% molar yield .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is based on its molecular formula, C8H15ClN2O2 . Unfortunately, the specific details about its structure are not available in the search results.


Physical And Chemical Properties Analysis

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a solid at room temperature . Its InChI Code is 1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H .

Scientific Research Applications

Cyclobutane-Containing Compounds: Structural Diversity and Bioactivities

Cyclobutane-containing compounds are known for their structural diversity and significant bioactivities. These compounds, derived from intermolecular or intramolecular [2+2] cycloaddition reactions, have attracted attention due to their unique cyclobutane architectures and diverse biological effects. Research has highlighted the structural diversity of cyclobutane natural products and their sources, bioactivities, and biomimetic syntheses, providing inspiration for the synthesis of more compounds with cyclobutane motifs for further investigations in phytochemistry and drug discovery (Yang et al., 2022).

Pharmacological Activities of Cyclobutane Alkaloids

Cyclobutane-containing alkaloids, isolated from terrestrial and marine species, have been confirmed to possess various pharmacological activities, including antimicrobial, antibacterial, antitumor, and others. These compounds represent an important source of leads for drug discovery, highlighting the potential of cyclobutane motifs in developing new therapeutic agents (Sergeiko et al., 2008).

Cyclobutane Derivatives in Fine Organic Synthesis

The industrial use of cyclobutane derivatives, such as 3- and 4-amino-1,2,4-triazoles, has been explored for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, among other applications. These findings demonstrate the versatility of cyclobutane and related structures in various domains, including fine organic synthesis, highlighting their potential utility in the development of new compounds with specific applications (Nazarov et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-4-cyclobutyl-2-oxobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-6H,1-4,9H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUGMAUQLONHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743637
Record name 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

CAS RN

817169-86-1
Record name 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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